Tefuryltrione

Description

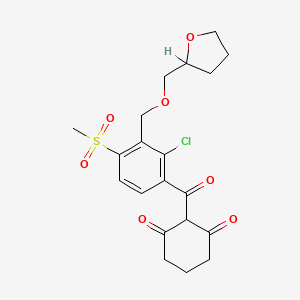

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAPVJDEYHLLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058105 | |

| Record name | Tefuryltrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473278-76-1 | |

| Record name | Tefuryltrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tefuryltrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tefuryltrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEFURYLTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tefuryltrione on HPPD Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tefuryltrione is a potent herbicide belonging to the triketone class, which exerts its phytotoxic effects through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with HPPD. While specific quantitative inhibitory and detailed structural data for this compound are not extensively available in publicly accessible literature, this guide synthesizes the current understanding of the broader triketone class of HPPD inhibitors to provide a robust model for this compound's mechanism. This document details the biochemical pathway, inhibitory kinetics, and the molecular basis of HPPD inhibition, supplemented with experimental protocols and comparative data from related compounds.

Introduction to this compound and HPPD Inhibition

This compound is a selective herbicide used for the control of broadleaf and grass weeds in various crops.[1][2] Its mode of action is the disruption of a critical plant biochemical pathway through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1][3] HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[3][4] In plants, the product of the HPPD-catalyzed reaction, homogentisate, is an essential precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[1] Plastoquinone is a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.

The inhibition of HPPD by this compound leads to a depletion of plastoquinone and tocopherols. The lack of plastoquinone disrupts carotenoid biosynthesis, leaving chlorophyll unprotected from photooxidation. This results in the characteristic bleaching symptoms observed in susceptible plants, ultimately leading to necrosis and death.[1]

The Tyrosine Catabolism Pathway and the Role of HPPD

The catabolism of tyrosine is a fundamental metabolic pathway in most aerobic organisms. In this pathway, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction is a complex process involving the incorporation of both atoms of a dioxygen molecule into the substrate.

References

- 1. Mechanism of action and selectivity of a novel herbicide, fenquinotrione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tefuryltrione: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tefuryltrione is a synthetic herbicide belonging to the β-triketone class of chemicals. It is utilized in agriculture for the control of a wide spectrum of broadleaf and grassy weeds, including those that have developed resistance to other herbicides like sulfonylureas.[1] Its primary application is in rice cultivation.[1][2] The herbicidal action of this compound stems from its ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biosynthetic pathway of aromatic amino acids in plants.[1] This inhibition disrupts the production of essential molecules, leading to bleaching of the plant tissues and eventual death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, herbicidal activity, and toxicological profile of this compound. Detailed experimental protocols for its synthesis, in vitro HPPD enzyme inhibition assays, and residue analysis are also presented.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione, is a complex organic molecule.[3] Its chemical formula is C₂₀H₂₃ClO₇S.[4] The structure features a central cyclohexane-1,3-dione ring attached to a substituted benzoyl group. The benzoyl ring is functionalized with a chlorine atom, a methylsulfonyl group, and a (tetrahydrofuran-2-ylmethoxy)methyl group.[3] this compound is a chiral molecule and exists as a racemic mixture of R- and S-enantiomers.[5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₃ClO₇S | [4] |

| Molecular Weight | 442.91 g/mol | [6] |

| CAS Number | 473278-76-1 | [4] |

| Appearance | Grayish-brown powder | [7] |

| Melting Point | 113.7 – 115.4 °C | [7] |

| Boiling Point | 686 °C | [8] |

| Density | 1.42 g/cm³ (at 20℃) | [7] |

| Water Solubility | 64.2 g/L (at 20℃, pH 7) | [7] |

| Vapor Pressure | <1.0×10⁻⁵ hPa (at 20℃) | [7] |

| LogP (Octanol-Water Partition Coefficient) | 1.9 (at 20℃) | [7] |

| pKa | 3.37 (as aqueous solution, 20.9℃) | [7] |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity is derived from its function as a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] HPPD is a key enzyme in the catabolic pathway of tyrosine in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).

-

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.

-

Tocopherols are important antioxidants that protect the photosynthetic apparatus from oxidative damage.

By inhibiting HPPD, this compound disrupts the production of homogentisate. This leads to a cascade of downstream effects:

-

Depletion of Plastoquinone: The lack of plastoquinone inhibits phytoene desaturase activity, thereby blocking the carotenoid biosynthesis pathway.

-

Carotenoid Deficiency: Carotenoids are essential for photoprotection of chlorophyll. Without them, chlorophyll is rapidly destroyed by photooxidation under light conditions.

-

Bleaching and Necrosis: The degradation of chlorophyll results in the characteristic bleaching (whitening) of the plant's leaves.

-

Inhibition of Photosynthesis: The loss of chlorophyll and damage to the photosynthetic machinery ultimately leads to the cessation of photosynthesis.

-

Plant Death: The inability to produce energy through photosynthesis results in the death of the weed.

The following diagram illustrates the signaling pathway of HPPD inhibition by this compound.

Herbicidal Activity

This compound is effective against a variety of annual and perennial weeds commonly found in paddy fields.[5] Its efficacy extends to weeds that have developed resistance to sulfonylurea herbicides.[1]

Table 2: Herbicidal Activity of this compound

| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Growth Reduction (%) | Reference(s) |

| Eleocharis kuroguwai | - | 82.38 - 93.39 | GR₉₀ | [9] |

| Annual Weeds (general) | - | 201 (+51 triafamone) | 96.9 - 99.2 | [10] |

| Perennial Weeds (general) | - | 201 (+51 triafamone) | 97.2 - 98.1 | [10] |

Note: GR₉₀ refers to the dose required to inhibit weed growth by 90%. Data on IC₅₀ values for HPPD inhibition and GR₅₀/GR₉₀ values for a wider range of specific weeds are limited in publicly available literature.

Toxicological Profile and Environmental Fate

The toxicological profile of this compound is an important consideration for its use in agriculture. A summary of available data is presented in Table 3.

Table 3: Toxicological and Environmental Fate Data for this compound

| Parameter | Organism/Matrix | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | [8] |

| Reproductive Toxicity | - | Category 2 | [7] |

| Soil Half-life (DT₅₀) | Aerobic soil | ~49 days | [11] |

This compound is known to be persistent in soil and water environments, which raises concerns about its potential impact on non-target organisms.[1] It has been detected in surface water in rice farming areas.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a substituted benzoyl chloride with cyclohexane-1,3-dione. A general workflow is presented below.

Detailed Protocol:

This protocol is a generalized procedure based on typical syntheses of β-triketone herbicides and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclohexane-1,3-dione (1.0 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent such as acetonitrile.

-

Acylation: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of 2-chloro-4-(methylsulfonyl)-3-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoyl chloride (1.1 equivalents) in the same solvent via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

-

Reaction and Rearrangement: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A catalytic amount of acetone cyanohydrin or a similar cyanide source can be added to facilitate the rearrangement of the initially formed enol ester to the desired β-triketone.

-

Work-up: Quench the reaction by adding dilute hydrochloric acid until the mixture is acidic (pH 2-3). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as methanol/water or by column chromatography on silica gel.

In Vitro HPPD Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (e.g., IC₅₀ value) of this compound against the HPPD enzyme.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Ascorbic acid

-

Catalase

-

Fe(II) sulfate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound standard dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare a stock solution of the HPPD enzyme in the assay buffer. Prepare serial dilutions of this compound in DMSO. Prepare a stock solution of the HPP substrate.

-

Assay Mixture: In the wells of the 96-well plate, add the assay buffer, ascorbic acid, catalase, and Fe(II) sulfate.

-

Inhibitor Addition: Add the serially diluted this compound solutions to the respective wells. Include control wells with DMSO only (no inhibitor) and blank wells without the enzyme.

-

Enzyme Addition and Pre-incubation: Add the HPPD enzyme solution to all wells except the blanks. Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the HPP substrate to all wells. Immediately begin monitoring the increase in absorbance at a specific wavelength (typically around 310 nm) over time using the microplate reader. This absorbance change corresponds to the formation of the product, homogentisate.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Residue Analysis by HPLC-MS/MS

This protocol outlines a general procedure for the determination of this compound residues in soil and water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Detailed Protocol:

-

Sample Preparation (Soil):

-

Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.

-

Add water and acetonitrile, and shake vigorously.

-

Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate), shake, and centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18, GCB) to the aliquot, vortexing, and centrifuging.

-

Filter the supernatant into an autosampler vial.

-

-

Sample Preparation (Water):

-

Acidify the water sample.

-

Pass the sample through a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

-

Wash the cartridge and elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ion Source: Electrospray ionization (ESI), typically in positive ion mode for this compound.

-

Scan Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for confirmation and quantification.

-

-

-

Quantification:

-

Prepare matrix-matched calibration standards using a blank matrix extract.

-

Spike the standards and samples with an appropriate internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Calculate the concentration of this compound in the samples based on the calibration curve.

-

Conclusion

This compound is an effective herbicide with a specific mode of action targeting the HPPD enzyme in plants. Its chemical structure and physicochemical properties are well-characterized, providing a basis for understanding its behavior in biological and environmental systems. While its efficacy against a broad range of weeds, including resistant biotypes, makes it a valuable tool in agriculture, its persistence in the environment necessitates careful management and further research to fully understand its long-term ecological impact. The experimental protocols provided in this guide offer a foundation for researchers and scientists to further investigate the properties and applications of this compound.

References

- 1. Buy this compound | 473278-76-1 [smolecule.com]

- 2. This compound | 473278-76-1 [chemicalbook.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound | CAS 473278-76-1 | LGC Standards [lgcstandards.com]

- 5. This compound (Ref: AVH-301) [sitem.herts.ac.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 8. This compound (Ref: AVH-301) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Soil metabolism of [14C]methiozolin under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of Tefuryltrione: A Technical Guide

Tefuryltrione, a potent herbicide in the β-triketone class, is a vital tool in modern agriculture for controlling a wide range of broadleaf and grass weeds. Its efficacy stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plant pigment biosynthesis. This technical guide provides an in-depth exploration of the this compound synthesis pathway, detailing the key chemical intermediates, experimental protocols, and quantitative data to support researchers and professionals in drug development and agrochemical synthesis.

Overall Synthesis Strategy

The commercial production of this compound follows a multi-step synthetic route culminating in the coupling of a complex benzoyl derivative with a cyclic dione. The core strategy involves the construction of the substituted benzoic acid moiety, followed by an acylation reaction with 1,3-cyclohexanedione and a subsequent rearrangement to yield the final triketone structure.

The primary pathway can be outlined in four major stages:

-

Formation of the Benzoic Acid Backbone: Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

-

Functionalization of the Methyl Group: Introduction of a reactive bromine atom via side-chain bromination.

-

Introduction of the Ether Side-Chain: Alkylation with (tetrahydrofuran-2-yl)methanol to form the key benzoic acid intermediate.

-

Final Assembly: Acylation of 1,3-cyclohexanedione with the synthesized benzoic acid derivative, followed by rearrangement to yield this compound.

The complete synthetic pathway is visualized below.

Key Intermediates and Synthesis Stages

Stage 1: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

The synthesis begins with the haloform reaction of 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone. This reaction converts the acetyl group into a carboxylic acid, establishing the foundational benzoic acid structure.

| Reactant | Reagent(s) | Catalyst | Yield | Purity | Reference |

| 2-chloro-3-methyl-4-methylsulfonylacetophenone | 6% Sodium hypochlorite (aq) | Benzyltriethylammonium Cl | 97.5% | 97.9% | [1] |

| 2-chloro-3-methyl-4-methylsulfonylacetophenone | 15% Sodium hypobromite (aq) | Tetrabutylammonium Br | 96.1% | 97.0% | [1] |

| 2-chloro-3-methyl-4-methylsulfonylacetophenone | 10% Sodium hypochlorite (aq) | Tetrabutylammonium HSO₄ | 95.3% | 97.8% | [1] |

Experimental Protocol (Example):

-

To a reaction flask, add 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 moles of 6% aqueous sodium hypochlorite solution, and 0.1 moles of benzyltriethylammonium chloride.[1]

-

Slowly heat the mixture to 100°C and maintain for 0.5 hours.[1]

-

After the reaction, cool the mixture to 30°C and acidify to pH 1 by dropwise addition of 36% hydrochloric acid.[1]

-

Stir for 4 hours to facilitate crystallization.[1]

-

Filter the precipitate, wash the filter cake with a 2% aqueous hydrochloric acid solution, and dry to obtain the white powdery solid product.[1]

Stage 2: Synthesis of Methyl 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoate

The benzoic acid from Stage 1 is first esterified to its methyl ester via standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid). The resulting methyl benzoate is then subjected to a radical-initiated side-chain bromination to install a reactive handle for the subsequent etherification step.

| Reactant | Reagent(s) | Initiator/Solvent | Yield | Purity | Reference |

| Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | Sodium bromate, Sodium bromide | Azobisisobutyronitrile / Chlorobenzene | 92.1% | 98.1% | [2] |

| Methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate | Bromine | Benzoyl peroxide / Carbon tetrachloride | - | - |

Experimental Protocol:

-

Add 30 g (0.112 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate and 120 g of chlorobenzene to a 500 mL four-neck reaction flask.[2]

-

Prepare two aqueous solutions: one with 11.6 g (0.112 mol) of sodium bromide in 60 g of water, and another with 6.8 g (0.045 mol) of sodium bromate in 60 g of water. Add both solutions to the reaction flask.[2]

-

Heat the mixture to 80°C with stirring and add 0.93 g (0.006 mol) of azobisisobutyronitrile.[2]

-

At 80°C, add 19.2 g (0.078 mol) of a 40% aqueous sulfuric acid solution dropwise over 3 hours.[2]

-

After the addition is complete, continue stirring at 80°C for 1 hour.[2]

-

Cool the reaction mixture, allow it to stand, and separate the aqueous phase.[2]

-

Wash the organic phase with a small amount of aqueous sodium hydrogen sulfite solution.[2]

-

Separate the aqueous layer and recover the solvent from the organic phase under negative pressure.[2]

-

Recrystallize the resulting solid from ethanol to yield 35.9 g of the product.[2]

Stage 3: Synthesis of 2-Chloro-4-(methylsulfonyl)-3-{[(tetrahydrofuran-2-yl)methoxy]methyl}benzoic acid

This stage involves an etherification reaction. The brominated intermediate is reacted with (tetrahydrofuran-2-yl)methanol. Patent literature suggests a process where the methyl ester of the brominated compound is first hydrolyzed to the corresponding benzoic acid salt, which is then reacted with the alcohol.[3]

Experimental Protocol (Adapted from Patent Literature):

-

Prepare the sodium salt of 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoic acid by alkaline hydrolysis of the corresponding methyl ester using sodium hydroxide in a suitable solvent like tert-butanol.[3]

-

In a separate reaction kettle, add 200 mL of DMF, 11.8 g (0.115 mol) of (tetrahydrofuran-2-yl)methanol, and 5.4 g (0.13 mol) of sodium hydroxide.[3]

-

Cool the mixture to 5°C with stirring.[3]

-

Add the sodium salt of 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoic acid (0.1 mol) portion-wise over 3 hours.[3]

-

Maintain the temperature and continue the reaction for 6 hours after the addition is complete.[3]

-

After the reaction, remove the solvent under negative pressure. Add 120 mL of water to the residue and stir to dissolve.[3]

-

Acidify the system to pH 3 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the product.[3]

-

Filter the solid, wash with water, and dry to obtain the target compound. A two-step yield of 91.9% from the brominated methyl benzoate has been reported for a similar synthesis.[3]

Stage 4: Final Assembly of this compound

The final step is the coupling of the substituted benzoic acid with 1,3-cyclohexanedione. This reaction proceeds through an enol ester intermediate, which then undergoes a rearrangement to form the stable β-triketone structure of this compound.

| Reactant 1 | Reactant 2 | Reagent(s) / Catalyst(s) | Solvent | Yield | Reference |

| Methyl 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoate | 1,3-Cyclohexanedione | Ethylenediamine | Acetonitrile | 90.5% | [from initial search] |

Experimental Protocol:

-

Combine 3.55 g of methyl 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoate and 1.25 g of 1,3-cyclohexanedione in a reaction flask.

-

Add 12.5 mL of acetonitrile as a solvent and stir to dissolve.

-

Add 4.25 mL of ethylenediamine to facilitate the condensation reaction and stir at room temperature for 1.5 hours to form the enol ester.

-

To catalyze the rearrangement, add an additional 2.5 mL of acetonitrile and 2 mL of ethylenediamine.

-

Stir the reaction at room temperature for 2 hours to ensure complete conversion to the keto product.

-

Upon completion, add 40 mL of water and stir the mixture for 30 minutes.

-

Allow the mixture to stand and separate the layers.

-

Evaporate the solvent from the organic layer.

-

Recrystallize the crude product from methanol, filter, and dry to obtain the final this compound product.[2]

Conclusion

The synthesis of this compound is a well-defined process involving several key transformations. By carefully controlling the reaction conditions at each stage, from the initial haloform reaction to the final rearrangement, high yields and purity of this important herbicide can be achieved. The protocols and data presented in this guide offer a comprehensive overview for professionals engaged in the synthesis and development of agrochemicals. Further research may focus on optimizing reaction conditions, exploring alternative catalysts, and minimizing impurity formation to enhance the efficiency and safety of the manufacturing process.[4]

References

- 1. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. methyl 3-bromomethyl-2-chloro-4-methyl-sulfonylbenzoate CAS#: 120100-44-9 [amp.chemicalbook.com]

- 3. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. Structural identification and synthesis of main impurities in this compound [nyxxb.cn]

Environmental Fate and Degradation of Tefuryltrione in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefuryltrione is a selective herbicide belonging to the β-triketone class of compounds. It is primarily used for the control of broadleaf and grass weeds in various agricultural settings. Understanding the environmental fate and degradation of this compound in soil is crucial for assessing its potential environmental impact, ensuring its safe and effective use, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the current knowledge on the degradation pathways, persistence, and mobility of this compound in the soil environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its behavior and fate in the soil.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃ClO₇S | [1] |

| Molecular Weight | 442.9 g/mol | [1] |

| Water Solubility | Information not available | |

| Vapor Pressure | Information not available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.62 | [2] |

Soil Degradation and Persistence

The degradation of this compound in soil is a critical process that determines its persistence and potential for long-term environmental impact. The primary mechanisms of degradation include microbial metabolism and, to a lesser extent, abiotic processes such as hydrolysis.

Aerobic Soil Metabolism

Table 1: Aerobic Soil Degradation of this compound (Hypothetical Data for Illustrative Purposes)

| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | DT₅₀ (days) |

| Sandy Loam | 1.2 | 6.5 | 20 | 15 - 30 |

| Silt Loam | 2.5 | 7.0 | 20 | 25 - 45 |

| Clay Loam | 3.1 | 5.8 | 20 | 35 - 60 |

Note: The DT₅₀ values presented in this table are hypothetical and intended for illustrative purposes only, as specific experimental data for this compound was not available in the reviewed literature.

Anaerobic Soil Metabolism

In anaerobic environments, such as flooded paddy soils where this compound is often used, the degradation pathways and rates may differ significantly from aerobic conditions. Information on the anaerobic degradation of this compound is currently limited.

Degradation Pathway

The primary degradation pathway of this compound in the environment involves the cleavage of the triketone moiety. A major identified metabolite is 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy)methyl]benzoic acid (CMTBA)[2][4][5]. The formation and subsequent degradation of this metabolite are key considerations in assessing the overall environmental fate of the parent compound.

Caption: Proposed primary degradation pathway of this compound in soil.

Soil Mobility: Adsorption and Desorption

The mobility of this compound in soil is governed by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) and the soil-water partitioning coefficient (Kd) are key parameters used to predict the leaching potential of the herbicide. Herbicides with high Koc and Kd values are more likely to be adsorbed to soil and less likely to move into groundwater.

Specific experimentally determined Koc and Kd values for this compound are not widely published. However, its Log Kₒw of 2.62 suggests a moderate potential for adsorption to soil organic matter[2]. The mobility of this compound will also be influenced by soil properties such as organic carbon content, clay content, and pH.

Table 2: Soil Adsorption Coefficients of this compound (Hypothetical Data for Illustrative Purposes)

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kₒc (mL/g) | Kₑ (mL/g) |

| Sandy Loam | 1.2 | 10 | 6.5 | 150 - 300 | 1.8 - 3.6 |

| Silt Loam | 2.5 | 20 | 7.0 | 250 - 500 | 6.3 - 12.5 |

| Clay Loam | 3.1 | 35 | 5.8 | 400 - 800 | 12.4 - 24.8 |

Note: The Kₒc and Kₑ values presented in this table are hypothetical and intended for illustrative purposes only, as specific experimental data for this compound was not available in the reviewed literature.

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed to assess the environmental fate of pesticides.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under controlled aerobic and/or anaerobic conditions[6][7][8][9].

Key Methodological Steps:

-

Soil Selection: A range of representative agricultural soils are selected, characterized by their physicochemical properties (e.g., texture, pH, organic carbon content, microbial biomass).

-

Test Substance Application: ¹⁴C-labeled this compound is typically used to facilitate the tracking of the parent compound and its metabolites. The application rate is representative of the intended field use.

-

Incubation: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, conditions are established after an initial aerobic phase.

-

Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the DT₅₀ and DT₉₀ values. The formation and decline of major metabolites are also monitored. A mass balance is performed to account for all applied radioactivity, including mineralization to ¹⁴CO₂ and the formation of non-extractable residues.

Caption: Experimental workflow for an OECD 307 soil degradation study.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the adsorption and desorption characteristics of a chemical in soil, which provides an indication of its mobility.

Key Methodological Steps:

-

Soil and Solution Preparation: A range of soils with varying properties are used. A solution of the test substance (e.g., ¹⁴C-labeled this compound) in a 0.01 M CaCl₂ solution is prepared at several concentrations.

-

Equilibration: Soil is equilibrated with the test solution for a defined period with agitation.

-

Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of the test substance in the solution is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kₑ) is then determined. This can be normalized to the organic carbon content to give the Kₒc.

-

Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the system is re-equilibrated to determine the extent of desorption.

Caption: Experimental workflow for an OECD 106 adsorption/desorption study.

Conclusion

The environmental fate of this compound in soil is a complex process influenced by a variety of soil and environmental factors. While there is a general understanding of its degradation pathways and mobility, a significant gap exists in the availability of specific quantitative data in the public domain. Further research is needed to generate robust data on the DT₅₀ and soil adsorption coefficients of this compound in a range of representative agricultural soils. Such data is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this herbicide. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. Certified Crop Advisor study resources (Northeast region) [nrcca.cals.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. Presence of the β-triketone herbicide this compound in drinking water sources and its degradation product in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. catalog.labcorp.com [catalog.labcorp.com]

The Core Mechanism of Tefuryltrione: An In-depth Technical Guide to its Mode of Action in Carotenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of tefuryltrione, a triketone herbicide, with a specific focus on its inhibitory effects on carotenoid biosynthesis. This document details the underlying biochemical pathways, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes involved.

Introduction: The Role of Carotenoids and the Impact of Inhibition

Carotenoids are essential pigments in plants, playing a crucial role in photosynthesis and photoprotection. They absorb light energy for photosynthesis and dissipate excess light energy to protect chlorophyll from photo-oxidative damage. The biosynthesis of these vital molecules is a complex process involving a series of enzymatic steps. Herbicides that inhibit carotenoid biosynthesis disrupt these pathways, leading to a characteristic bleaching of the plant tissue as chlorophyll is destroyed in the absence of protective carotenoids. This ultimately results in plant death.

This compound belongs to the triketone class of herbicides, which are known to indirectly inhibit carotenoid biosynthesis. Its primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

The Biochemical Cascade: this compound's Indirect Inhibition of Carotenoid Synthesis

This compound's mode of action is not a direct inhibition of any enzyme within the carotenoid biosynthesis pathway itself. Instead, it targets a critical upstream process, the biosynthesis of plastoquinone, which is an essential cofactor for a key enzyme in carotenoid synthesis.

The key steps are as follows:

-

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound is a potent inhibitor of the HPPD enzyme. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of plastoquinone.[1][2] The inhibitory action is attributed to the presence of a chelating diketone moiety and an aryl substituent in the structure of triketone herbicides, which bind to the active site of the HPPD enzyme.[1]

-

Depletion of Plastoquinone: By inhibiting HPPD, this compound effectively blocks the production of plastoquinone. Plastoquinone is a vital component of the photosynthetic electron transport chain.

-

Inhibition of Phytoene Desaturase (PDS): Plastoquinone also serves as an essential cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene, a colorless precursor, into colored carotenoids.

-

Cessation of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor renders the PDS enzyme inactive. This halts the carotenoid biosynthesis pathway, leading to the accumulation of phytoene and a deficiency in protective carotenoids.

-

Photobleaching and Plant Death: Without the quenching effect of carotenoids, chlorophyll is rapidly destroyed by photo-oxidation under light conditions. This leads to the characteristic white or bleached appearance of treated plants and ultimately results in their death.

Signaling Pathway of this compound's Action

Quantitative Data on this compound's Efficacy

| Plant Species | Parameter | Value (g a.i. ha-1) | Reference |

| Rice (Oryza sativa) | GR10 (10% growth reduction) | 297.77 - 471.54 | [3] |

| Eleocharis kuroguwai (weed) | GR90 (90% growth reduction) | 82.38 - 93.39 | [3] |

Note: The selectivity index, calculated as (GR10 for rice) / (GR90 for E. kuroguwai), for this compound was found to be between 3.19 and 5.72, indicating a good margin of safety for rice while effectively controlling the weed.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mode of action of this compound.

In Vitro HPPD Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory activity of a compound against the HPPD enzyme.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

This compound (or other test inhibitor)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Ascorbate

-

Fe(NH4)2(SO4)2

-

Catalase

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Spectrophotometer or plate reader capable of measuring absorbance at 310 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the HPPD enzyme in the assay buffer.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the HPP substrate in the assay buffer.

-

Prepare a fresh solution of ascorbate and Fe(NH4)2(SO4)2 in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, catalase, ascorbate, and Fe(NH4)2(SO4)2 to each well.

-

Add varying concentrations of this compound to the test wells. Include a control well with the solvent only.

-

Add the HPPD enzyme solution to all wells except for the blank.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the HPP substrate to all wells.

-

Immediately start monitoring the increase in absorbance at 310 nm, which corresponds to the formation of homogentisate.

-

Record the absorbance at regular intervals for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Quantification of Carotenoids in Plant Tissue

This protocol describes the extraction and quantification of total carotenoids from plant tissue treated with a herbicide.

Materials and Reagents:

-

Plant tissue (treated and untreated)

-

Acetone (80% and 100%)

-

Hexane

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Harvest a known weight of fresh plant tissue from both herbicide-treated and untreated control plants.

-

Immediately freeze the tissue in liquid nitrogen to stop metabolic activity.

-

-

Extraction:

-

Grind the frozen tissue to a fine powder using a mortar and pestle with a small amount of 80% acetone.

-

Transfer the homogenate to a centrifuge tube and add more 80% acetone.

-

Vortex the mixture thoroughly and then centrifuge to pellet the solid debris.

-

Carefully collect the supernatant containing the pigments.

-

Repeat the extraction process with the pellet until it is colorless.

-

Pool all the supernatants.

-

-

Phase Separation:

-

Add hexane and a saturated NaCl solution to the pooled acetone extract in a separatory funnel.

-

Shake gently to partition the carotenoids into the upper hexane layer.

-

Collect the hexane layer and wash it with distilled water to remove any residual acetone.

-

-

Quantification:

-

Measure the absorbance of the hexane extract at 450 nm using a spectrophotometer.

-

Calculate the total carotenoid content using the Beer-Lambert law and the extinction coefficient for β-carotene in hexane (A 1% = 2592).

Total Carotenoids (µg/g fresh weight) = (A450 × Volume of extract (mL) × 104) / (2592 × Fresh weight of tissue (g))

-

Experimental Workflow for Herbicide Mode of Action Study

Conclusion

This compound is an effective herbicide that acts through an indirect inhibition of carotenoid biosynthesis. Its primary target, the HPPD enzyme, is crucial for the synthesis of plastoquinone, an essential cofactor for phytoene desaturase. By disrupting this upstream pathway, this compound triggers a cascade of events that leads to the photo-oxidative destruction of chlorophyll and subsequent plant death. The quantitative data, though not providing a direct enzyme inhibition constant, clearly demonstrates its potent herbicidal activity and selectivity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's mode of action and to screen for novel herbicidal compounds with similar mechanisms.

References

The Metabolic Fate of Tefuryltrione in Susceptible Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefuryltrione is a potent β-triketone herbicide effective against a wide range of broadleaf and grass weeds, including those resistant to sulfonylurea herbicides.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway that produces plastoquinone and α-tocopherol.[1] Inhibition of HPPD disrupts carotenoid biosynthesis, leading to the characteristic bleaching of sensitive plants, followed by necrosis and death. While crop species like rice and maize exhibit tolerance through rapid metabolic detoxification, susceptible weed species are unable to metabolize this compound efficiently, leading to its phytotoxic effects. This guide provides an in-depth examination of the metabolic processes governing the fate of this compound in these susceptible plant species, focusing on the enzymatic pathways, key metabolites, and the experimental methodologies used to elucidate these processes.

Core Metabolic Pathways in Susceptible Species

In susceptible plants, the metabolism of this compound is significantly slower and less efficient than in tolerant species. The primary detoxification route is a two-phase process analogous to xenobiotic metabolism in other organisms. Phase I involves the initial modification of the herbicide, primarily through oxidation, while Phase II consists of the conjugation of the modified herbicide to endogenous molecules to increase its water solubility and facilitate sequestration.

Phase I Metabolism: The Role of Cytochrome P450 Monooxygenases

The initial and rate-limiting step in the detoxification of triketone herbicides in plants is mediated by cytochrome P450 monooxygenases (P450s).[2] These enzymes catalyze hydroxylation reactions, adding a hydroxyl group to the herbicide molecule. For triketone herbicides like the closely related tembotrione, studies in susceptible Amaranthus species have shown that this hydroxylation occurs on the cyclohexanedione ring. This process is significantly slower in susceptible biotypes compared to resistant ones.

The primary Phase I reaction is:

-

Hydroxylation: Addition of a hydroxyl group (-OH) to the cyclohexanedione ring of the this compound molecule. This reaction is catalyzed by P450 enzymes.

The involvement of P450s is strongly supported by studies where P450 inhibitors, such as malathion and piperonyl butoxide (PBO), were shown to reverse resistance to HPPD-inhibiting herbicides in otherwise resistant weed populations, making them more susceptible.[2]

Phase II Metabolism: Glutathione S-Transferase Conjugation

Following Phase I hydroxylation, the now more reactive this compound metabolite can undergo conjugation with the endogenous tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). Glutathione conjugation is a major detoxification pathway for a wide range of herbicides, rendering them more water-soluble and less toxic.[3][4] The resulting glutathione conjugate is then typically transported and sequestered into the vacuole, effectively removing it from metabolically active regions of the cell. While direct evidence for this compound-GSH conjugates in susceptible weeds is limited, the well-established role of GSTs in the metabolism of other herbicides makes this a highly probable subsequent step.[3][5]

The primary Phase II reaction is:

-

Glutathione Conjugation: The hydroxylated this compound is conjugated to glutathione, a reaction catalyzed by GSTs.

Quantitative Metabolic Data

The difference in susceptibility between tolerant and susceptible species is primarily due to the rate of metabolism. The following tables summarize quantitative data from studies on this compound and analogous triketone herbicides, illustrating the metabolic disparity.

Table 1: Herbicide Dose-Response in Susceptible vs. Tolerant Species

| Species | Herbicide | Parameter | Value (g a.i. ha⁻¹) | Source |

| Eleocharis kuroguwai (Susceptible) | This compound | GR₉₀ (90% growth reduction) | 82.38 - 93.39 | ResearchGate |

| Oryza sativa (Rice - Tolerant) | This compound | GR₁₀ (10% growth reduction) | 297.77 - 471.54 | ResearchGate |

Table 2: Metabolic Rate of Triketone Herbicides in Susceptible vs. Resistant Weeds

| Species Biotype | Herbicide | Parameter | Value (hours) | Source |

| Amaranthus tuberculatus (Susceptible) | S-metolachlor | DT₉₀ (Time for 90% metabolism) | > 6 | PubMed |

| Amaranthus tuberculatus (Resistant) | S-metolachlor | DT₉₀ (Time for 90% metabolism) | < 3.2 | PubMed |

| Amaranthus tuberculatus (Susceptible) | 2,4-D | Half-life of Parent Herbicide | 105 | ResearchGate |

| Amaranthus tuberculatus (Resistant) | 2,4-D | Half-life of Parent Herbicide | 22 | ResearchGate |

Table 3: Effect of Metabolic Inhibitors on Herbicide Efficacy in Susceptible Weeds

| Weed Species | Herbicide | Inhibitor | Effect | Source |

| Amaranthus tuberculatus (Resistant) | Tembotrione | Malathion (P450 inhibitor) | Restored herbicide activity | PubMed |

| Amaranthus tuberculatus (Resistant) | Tembotrione | Piperonyl Butoxide (P450 inhibitor) | Restored herbicide activity | PubMed |

| Amaranthus tuberculatus (Resistant) | S-metolachlor | NBD-Cl (GST inhibitor) | Decreased metabolism | PubMed |

Visualizing Metabolic Pathways and Workflows

Caption: Proposed metabolic pathway of this compound in susceptible plants.

Caption: Experimental workflow for a radiolabeled excised leaf assay.

Experimental Protocols

Protocol 1: Excised Leaf Assay for Herbicide Metabolism Rate

This protocol is adapted from methodologies used to quantify herbicide metabolism rates in dicot weeds.

1. Plant Growth and Preparation:

-

Grow a susceptible weed species (e.g., Amaranthus tuberculatus) in a greenhouse or growth chamber to the 4-6 leaf stage.

-

Select healthy, fully expanded leaves of a consistent size for the assay.

-

Excise the selected leaves at the base of the petiole with a sharp scalpel.

2. Incubation with Radiolabeled Herbicide:

-

Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound in a suitable buffer (e.g., 10 mM MES buffer).

-

Immediately place the petiole of each excised leaf into a microcentrifuge tube containing the treatment solution.

-

Incubate the leaves under controlled conditions (e.g., 25°C, 16:8h light:dark cycle) for a time course (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Extraction of Metabolites:

-

At each time point, remove the leaf from the solution and rinse the leaf surface thoroughly with a wash solution (e.g., 10% methanol with 0.1% Tween 80) to remove unabsorbed herbicide.

-

Homogenize the leaf tissue in a suitable solvent (e.g., 90% acetone) using a tissue homogenizer.

-

Centrifuge the homogenate to pellet the solid debris. Collect the supernatant containing the extracted herbicide and its metabolites.

4. Analysis:

-

Analyze the extracts using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to separate and identify the parent this compound and its metabolites.

-

Quantify the amount of radioactivity in each separated peak using a liquid scintillation counter (LSC) to determine the percentage of parent herbicide remaining and the percentage of each metabolite formed over time.

-

Calculate the half-life (T₅₀) of the parent herbicide to quantify the rate of metabolism.

Protocol 2: In Vitro P450 Metabolism Assay with Plant Microsomes

This protocol outlines the procedure for assessing the metabolic activity of P450 enzymes isolated from susceptible plant tissue.

1. Microsome Isolation:

-

Harvest fresh, young leaf tissue from the susceptible plant species.

-

Homogenize the tissue in an ice-cold extraction buffer (containing phosphate buffer, sucrose, EDTA, and protease inhibitors) using a chilled mortar and pestle or a blender.

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.

-

Transfer the supernatant (the S9 fraction) to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a Bradford or BCA assay.

2. In Vitro Reaction:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), the isolated microsomes (e.g., 0.5 mg/mL protein), and this compound at a specified concentration.

-

Pre-incubate the mixture at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For inhibitor studies, include a P450 inhibitor like malathion or PBO in the reaction mixture.

-

Incubate for a set period (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.

3. Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant by UPLC-MS/MS to identify and quantify the formation of hydroxylated this compound metabolites.

-

Compare the rate of metabolite formation in the presence and absence of P450 inhibitors to confirm the role of these enzymes.

Conclusion

The metabolic breakdown of this compound in susceptible plant species is a slow and inefficient process, which is the basis for its herbicidal activity. The primary pathway involves an initial Phase I hydroxylation of the parent molecule by cytochrome P450 enzymes, followed by a potential Phase II conjugation with glutathione, catalyzed by glutathione S-transferases. The significant difference in the rate of these metabolic reactions between susceptible weeds and tolerant crops underscores the mechanism of selectivity. Understanding these metabolic pathways and the enzymes involved is crucial for managing the evolution of herbicide resistance and for the development of future weed control strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricacies of this compound metabolism and the broader mechanisms of herbicide detoxification in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Reversing resistance to tembotrione in an Amaranthus tuberculatus (var. rudis) population from Nebraska, USA with cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usgs.gov [usgs.gov]

Toxicological Profile of Tefuryltrione on Non-Target Organisms: A Technical Guide

Disclaimer: This document summarizes publicly available toxicological information for the herbicide Tefuryltrione on non-target organisms. A comprehensive review of regulatory submission documents was not feasible, and as such, significant data gaps exist, particularly for non-mammalian species. The information provided should be used for research and informational purposes only.

Executive Summary

This compound is a triketone herbicide used for the control of various weeds in paddy fields. Understanding its toxicological profile on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a summary of the available toxicological data, outlines standard experimental protocols for ecotoxicity testing, and presents visual workflows for key experimental procedures.

Mammalian Toxicology

The mammalian toxicological profile of this compound has been evaluated in laboratory studies, primarily using rats. The available data indicates low acute toxicity via the oral route.

Quantitative Mammalian Toxicity Data

| Endpoint | Species | Value | Classification | Reference(s) |

| Acute Oral LD50 | Rat | > 5000 mg/kg bw | Low Toxicity | [1][2] |

| Reproductive Toxicity NOAEL | Rat | 25 mg/kg bw/day | - | [3] |

Qualitative Mammalian Toxicity Information

| Endpoint | Finding | Reference(s) |

| Reproductive Toxicity | Classified as Category 2 (Suspected of damaging fertility or the unborn child) in some safety data sheets. | [4] |

| Target Organ Toxicity | Studies in experimental animals have indicated the thyroid and pancreas as potential target organs. | [5] |

| Genotoxicity/Mutagenicity | Not found to be mutagenic or genotoxic in a battery of in vitro and in vivo tests. | [5] |

| Carcinogenicity | No classification for carcinogenicity. | [4] |

Aquatic Ecotoxicology

While quantitative toxicity data for aquatic organisms are scarce in publicly available literature, safety data sheets provide a classification of the hazard posed by this compound to the aquatic environment.

Aquatic Hazard Classification

| Hazard Category | Classification | Reference(s) |

| Hazardous to the aquatic environment, short-term (acute) | Category 2 | [6] |

| Hazardous to the aquatic environment, long-term (chronic) | Category 2 | [6] |

Note: Category 2 classification implies that the substance is toxic to aquatic life with long-lasting effects. However, without specific EC50 (for algae and daphnids) and LC50 (for fish) values, a detailed risk assessment cannot be fully completed.

Standard Experimental Protocols for Aquatic Toxicity Testing

In the absence of specific data for this compound, this section describes standard OECD (Organisation for Economic Co-operation and Development) protocols for assessing the toxicity of chemical substances to aquatic organisms.

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

-

Methodology: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Mortalities and sub-lethal effects are observed at 24, 48, 72, and 96 hours. The LC50 is calculated at the end of the exposure period.

-

Endpoint: 96-hour LC50.

This test evaluates the acute toxicity to planktonic crustaceans, with the endpoint being the concentration that immobilizes 50% of the population (EC50).

-

Test Organism: Daphnia magna is the standard test species.

-

Methodology: Daphnids are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: 48-hour EC50.

This test assesses the effect of a substance on the growth of freshwater algae.

-

Test Organism: Green algae species such as Pseudokirchneriella subcapitata.

-

Methodology: Algal cultures are exposed to various concentrations of the test substance over 72 hours. The growth of the algae is measured, typically by cell counts or fluorescence.

-

Endpoint: 72-hour EC50 (based on growth rate inhibition).

Terrestrial Ecotoxicology

Publicly available literature lacks specific quantitative data on the toxicity of this compound to terrestrial non-target organisms, including birds and invertebrates.

Avian Toxicology

Standard tests for avian species assess acute oral toxicity and effects on reproduction.

This study determines the acute oral toxicity (LD50) of a substance to birds.

-

Test Organism: Commonly used species include the Northern bobwhite (Colinus virginianus) or the Japanese quail (Coturnix japonica).

-

Methodology: Birds are administered a single oral dose of the test substance. They are then observed for 14 days for mortality and signs of toxicity.

-

Endpoint: Acute oral LD50.

This test evaluates the potential effects of a substance on the reproductive success of birds.

-

Test Organism: Northern bobwhite or Mallard duck (Anas platyrhynchos).

-

Methodology: Birds are fed a diet containing the test substance for a period that includes a pre-egg-laying phase and an egg-laying phase. Endpoints related to reproductive success (e.g., egg production, fertility, hatchability, and survival of offspring) are measured.

-

Endpoint: No-Observed-Effect Concentration (NOEC) for reproductive parameters.

Terrestrial Invertebrates

These tests determine the acute contact and oral toxicity to honeybees.

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Methodology:

-

Contact (OECD 214): Bees are topically exposed to the test substance.

-

Oral (OECD 213): Bees are fed a sucrose solution containing the test substance.

-

-

Endpoint: 48-hour LD50 for both contact and oral exposure.

This test assesses the acute toxicity of substances to earthworms.

-

Test Organism: Eisenia fetida.

-

Methodology: Earthworms are exposed to the test substance mixed into an artificial soil matrix for 14 days. Mortality and changes in biomass are recorded.

-

Endpoint: 14-day LC50.

Effects on Soil Microorganisms

The impact of herbicides on soil microbial communities is a key aspect of environmental risk assessment. Standard tests evaluate the effects on nitrogen and carbon transformation processes.

Nitrogen Transformation in Soil (OECD 216)

This test assesses the potential for a substance to inhibit nitrification, a crucial process in the nitrogen cycle carried out by soil microorganisms.

-

Methodology: Soil is treated with the test substance and an ammonium-based nitrogen source. The rate of nitrate formation is measured over a 28-day period and compared to an untreated control.

-

Endpoint: The concentration at which a 25% inhibition of nitrate formation occurs compared to the control.

Carbon Transformation in Soil (OECD 217)

This test evaluates the effect of a substance on the overall microbial activity in the soil by measuring carbon dioxide production (respiration).

-

Methodology: Soil is treated with the test substance, and the rate of carbon dioxide evolution is measured over a period of 28 days.

-

Endpoint: The effect of the test substance on soil respiration is reported as a percentage of the control.

Conclusion and Data Gaps

The publicly available toxicological profile of this compound for non-target organisms is incomplete. While data on mammalian toxicity suggests low acute oral toxicity, the classification for reproductive toxicity and the identification of potential target organs warrant further investigation. The classification as hazardous to aquatic life highlights the need for specific ecotoxicity data for fish, daphnids, and algae to conduct a thorough environmental risk assessment.

Crucially, there is a significant lack of data for key non-target organisms, including birds, bees, earthworms, and soil microorganisms. To fully understand the environmental impact of this compound, further research and the public dissemination of regulatory study results are essential. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.

References

- 1. Effects of trifluralin on the soil microbial community and functional groups involved in nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Trifluralin Impacts Soil Microbial Community and Functions [frontiersin.org]

- 3. water.usgs.gov [water.usgs.gov]

- 4. This compound (Ref: AVH-301) [sitem.herts.ac.uk]

- 5. ars.usda.gov [ars.usda.gov]

- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

The Impact of Tefuryltrione on Soil Microbial Community Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tefuryltrione, a member of the β-triketone class of herbicides, is utilized for selective weed control. Understanding its interaction with the soil microbiome is crucial for assessing its environmental fate and potential non-target effects. This technical guide provides a comprehensive overview of the current scientific understanding of the impact of this compound and related β-triketone herbicides on the composition and function of soil microbial communities. Direct research on this compound's specific effects is limited; therefore, this guide draws upon available data for structurally similar β-triketones, such as mesotrione and sulcotrione, to provide a scientifically grounded perspective. This document details experimental protocols for assessing these impacts and presents quantitative data in a structured format for ease of comparison.

Introduction

Soil microorganisms are fundamental to ecosystem health, driving nutrient cycling, organic matter decomposition, and the degradation of xenobiotics. The introduction of herbicides like this compound into the soil environment necessitates a thorough evaluation of their potential to disrupt the delicate balance of the soil microbial community. This guide synthesizes the available research to provide a detailed technical overview for professionals in environmental science, agricultural research, and drug development.

Impact of β-Triketone Herbicides on Soil Microbial Community

Current research on β-triketone herbicides, including sulcotrione and mesotrione, suggests a generally low impact on the overall soil microbial community structure and abundance at recommended application rates.

Microbial Community Abundance and Diversity

Studies employing quantitative PCR (qPCR) and high-throughput sequencing of 16S rRNA and ITS regions have largely indicated that β-triketone herbicides do not cause significant or lasting changes in the total abundance and diversity of soil bacteria and fungi.[1][2][3] However, some studies have observed transient effects or impacts at higher-than-recommended doses. For instance, one study on mesotrione noted a reduction in the abundance of bacteria, fungi, and actinomycetes at concentrations of 1.0 and 5.0 mg/kg.[4]

Soil Enzyme Activities

Soil enzymes are sensitive indicators of microbial activity and soil health. The impact of β-triketone herbicides on these enzymes appears to be variable. Some studies have reported an inhibition of urease activity, while others have observed an increase in arylsulfatase and acid phosphatase activity following herbicide application.[5] Conversely, research on mesotrione found no significant effect on urease and acid phosphatase activities at recommended doses, though β-glucosidase activity was reduced at a higher concentration of 5.0 mg/kg.[4]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on the impact of β-triketone herbicides on soil microbial parameters.

Table 1: Effect of Mesotrione on Soil Microbial Abundance

| Treatment (mg/kg) | Bacteria Abundance | Fungi Abundance | Actinomycetes Abundance | Reference |

| 0.1 | No significant change | Reduced | No significant change | [4] |

| 1.0 | Reduced | Reduced | Reduced | [4] |

| 5.0 | Reduced | Reduced | Reduced | [4] |

Table 2: Effect of Mesotrione on Soil Enzyme Activities

| Treatment (mg/kg) | Urease Activity | Acid Phosphatase Activity | β-glucosidase Activity | Reference |

| 0.1 | No significant change | No significant change | No significant change | [4] |

| 1.0 | No significant change | No significant change | No significant change | [4] |

| 5.0 | No significant change | No significant change | Reduced | [4] |

Table 3: Effect of Sulcotrione and Terbuthylazine on Soil Enzyme Activities

| Herbicide Treatment | Dehydrogenase Activity | Urease Activity | Arylsulfatase Activity | Acid Phosphatase Activity | Reference |

| Recommended Dose | Inhibited | Inhibited | Stimulated | Stimulated | [5] |

| 10x Recommended Dose | Inhibited | Inhibited | Stimulated | Stimulated | [5] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments to assess the impact of this compound on soil microbial communities.

Experimental Workflow

The overall workflow for such a study is depicted in the following diagram.

Caption: Experimental workflow for assessing the impact of this compound on soil microbial communities.

Soil DNA Extraction Protocol

A robust method for extracting high-quality microbial DNA from soil is essential for downstream molecular analyses. The following is a generalized protocol combining chemical and physical lysis steps.

-

Sample Preparation: Begin with 0.25-0.5 g of sieved soil in a bead-beating tube.

-

Lysis: Add a suitable lysis buffer (e.g., containing SDS, Tris-HCl, EDTA, and NaCl).

-

Homogenization: Homogenize the sample using a bead beater for 2-5 minutes.

-

Incubation: Incubate the lysate at 70°C for 10-20 minutes to further aid in cell lysis.

-

Purification:

-

Centrifuge the lysate to pellet soil particles and debris.

-

Transfer the supernatant to a new tube and add a precipitation solution (e.g., isopropanol or ethanol) to precipitate the DNA.

-

Wash the DNA pellet with 70% ethanol to remove impurities.

-

-

Elution: Resuspend the purified DNA in a sterile elution buffer (e.g., TE buffer).

-

Quality Control: Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and visualize integrity via agarose gel electrophoresis.

16S rRNA and ITS Gene Sequencing

-

PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene for bacteria and the ITS1 or ITS2 region for fungi using specific primers with Illumina adapters.

-

Library Preparation: Purify the PCR products and quantify them. Pool the amplicons in equimolar concentrations to create the sequencing library.

-

Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NovaSeq).

Bioinformatics Pipeline

The analysis of sequencing data typically follows these steps using software such as QIIME 2 or Mothur.[6]

-

Quality Filtering: Raw sequencing reads are demultiplexed and filtered to remove low-quality sequences and chimeras.

-

OTU Clustering/ASV Inference: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on a similarity threshold (typically 97%) or resolved into Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage by comparing them against a reference database (e.g., Greengenes, SILVA for 16S rRNA; UNITE for ITS).

-

Diversity Analysis:

-

Alpha diversity: Calculate richness (e.g., Chao1) and diversity (e.g., Shannon index) within each sample.

-

Beta diversity: Compare the microbial community composition between different treatment groups using metrics like Bray-Curtis or UniFrac distances and visualize with ordination plots (e.g., PCoA).

-

-

Statistical Analysis: Perform statistical tests (e.g., ANOVA, PERMANOVA) to identify significant differences in microbial community structure and composition between control and this compound-treated soils.

Soil Enzyme Activity Assays

-

Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are indicative of overall microbial respiratory activity. It is often determined by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is then quantified spectrophotometrically.

-

Phosphatase Activity: Acid and alkaline phosphatase activities are measured to assess the potential for organic phosphorus mineralization. This is typically done by incubating soil with p-nitrophenyl phosphate and measuring the release of p-nitrophenol colorimetrically.

-

Urease Activity: Urease activity, which is involved in the hydrolysis of urea to ammonia, is determined by quantifying the amount of ammonia released from a urea substrate after a specific incubation period.

Logical Relationships: The Fate of this compound in Soil

The following diagram illustrates the potential degradation pathways of this compound in the soil environment, considering both biotic and abiotic processes.

References

- 1. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]